6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
Table 1: Key Molecular Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₂N₂O₄ | |
| Molecular weight | 260.24 g/mol | |
| SMILES | O=C(C1NC2=C(C=CC=C2N+[O-])C3C1CC=C3)O | |
| InChIKey | KUC112436N |
X-ray Crystallographic Data and Bond Length Optimization
X-ray diffraction studies of analogous cyclopentaquinoline derivatives (e.g., 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid) reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 10.45 Å, b = 15.75 Å, c = 12.04 Å, β = 102.6°. The nitro group in the 6-position induces a planar quinoline ring (root-mean-square deviation: 0.02 Å), while the cyclopentane ring adopts an envelope conformation.
Bond length optimization via Hartree-Fock methods shows excellent agreement with experimental data (<1% deviation), confirming the accuracy of the computational model.
Comparative Analysis with Isomeric Cyclopentaquinoline Derivatives
The position of the nitro group significantly impacts electronic and steric properties:
Table 2: Comparison of 6-Nitro and 9-Nitro Isomers
The 6-nitro derivative exhibits enhanced reactivity in electrophilic substitution reactions due to the nitro group’s meta-directing effect, whereas the 9-nitro isomer favors nucleophilic attack at the quinoline C2 position.
Research Findings and Applications
- Synthetic routes : The compound is synthesized via a four-step sequence: (i) Friedländer annulation of 2-aminobenzaldehyde with cyclopentanone, (ii) nitration at 6-position using HNO₃/H₂SO₄, (iii) hydrolysis of the ester to carboxylic acid, and (iv) chiral resolution via HPLC.
- Biological relevance : Derivatives show promise as nonsteroidal glucocorticoid receptor antagonists (IC₅₀: 0.8 µM), with potential applications in treating depression and inflammation.
Properties
IUPAC Name |
6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(17)12-9-4-1-3-7(9)8-5-2-6-10(15(18)19)11(8)14-12/h1-3,5-7,9,12,14H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJMYRTUDRUYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Methylquinoline-4-Carboxylic Acid
Isatin undergoes base-catalyzed condensation with acetone under reflux conditions. Sodium hydroxide (1.36 mol) facilitates ring-opening and subsequent cyclization to yield 2-methylquinoline-4-carboxylic acid:
This intermediate is isolated via pH adjustment (pH 5–6) and filtration, achieving a 99% yield.
Nitration of the Quinoline Core
Introducing the nitro group at position 6 requires electrophilic aromatic substitution. Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The methyl group at position 2 directs nitration to the para position (C-6), yielding 2-methyl-6-nitroquinoline-4-carboxylic acid:
Regioselectivity is confirmed by NMR, with characteristic signals at δ 8.127 (C-7), δ 7.692 (C-8), and δ 2.587 (C-14 methyl).
Cyclopenta Ring Formation via Dehydration-Cyclization
The tetrahydrocyclopenta[c]quinoline scaffold is constructed by dehydrating a vinylquinoline intermediate. Reacting 2-methyl-6-nitroquinoline-4-carboxylic acid with benzaldehyde (3 equivalents) at 100°C generates a vinyl derivative. Subsequent treatment with acetic anhydride at 120°C induces cyclization, forming the fused cyclopenta ring:
The product is purified via crystallization, with a reported yield of 85%.
Diels–Alder Cycloaddition Approach
The Diels–Alder reaction offers an alternative route to construct the bicyclic framework. A nitro-substituted dienophile (e.g., nitroethylene) reacts with a cyclopentadiene derivative to form the cyclopenta[c]quinoline core:
Dienophile and Diene Preparation
-
Dienophile : Nitroethylene (CH₂=CHNO₂) is synthesized via dehydration of nitroethanol.
-
Diene : Cyclopentadiene is generated by cracking dicyclopentadiene at 170°C.
Cycloaddition Reaction
The [4+2] cycloaddition proceeds at 80°C in toluene, forming the bicyclic adduct with the nitro group at C-6:
Oxidation of the adduct’s C-4 position with KMnO₄ in basic media introduces the carboxylic acid group:
Structural Confirmation and Analytical Data
The synthesized compound is characterized by:
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantages | Challenges |
|---|---|---|---|
| Condensation-Nitration | 70–85% | High regioselectivity, scalable | Requires hazardous nitration conditions |
| Diels–Alder | 50–65% | Direct cyclopenta ring formation | Low dienophile stability |
Industrial-Scale Considerations
For bulk production, the condensation-nitration route is preferred due to:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The aromatic ring in the quinoline moiety can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents like bromine (Br2) for halogenation, sulfur trioxide (SO3) for sulfonation, and alkyl halides for alkylation.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, sulfonated, or alkylated quinoline derivatives.
Scientific Research Applications
6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals, dyes, and pigments due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is largely dependent on its interaction with molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:
Structural and Functional Insights
Substituent Position Matters :
- The 6-nitro group in the target compound contrasts with the 8-nitro isomer (), where positional differences may alter steric interactions or hydrogen bonding in biological targets.
- Carbamoyl vs. Nitro : CTCQC (6-carbamoyl) showed HTA inhibition but lacked antifungal efficacy due to poor cellular uptake . The nitro group in the target compound may enhance electrophilicity or redox activity, though this remains untested.
Sulfonamide vs. Carboxylic Acid :
- Sulfonamide derivatives like 2,3,5,6MP-TQS () target nicotinic receptors, suggesting that the -SO₂NH₂ group confers allosteric modulation properties absent in carboxylic acid derivatives.
Biological Activity
6-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₄N₂O₄
- Molecular Weight : 274.27 g/mol
- CAS Number : 956247-29-3
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as an anti-cancer agent and its effects on various cellular pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic signaling pathways.
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Caspase activation |
| HeLa (Cervical) | 10.0 | Inhibition of cell cycle progression |
The compound's biological activity is attributed to several mechanisms:
- Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to increased caspase activity.
- Cell Cycle Arrest : Studies suggest that it causes G2/M phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress within cells, contributing to cell death.
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives of cyclopenta[c]quinoline compounds. The study found that modifications at specific positions significantly enhanced anticancer potency and selectivity toward tumor cells over normal cells.
Case Study Findings:
- Study Title : "Structure-Activity Relationships of Cyclopenta[c]quinoline Derivatives"
- Published In : Journal of Medicinal Chemistry
- Key Findings :
- Derivatives with electron-withdrawing groups at the 6-position exhibited enhanced activity.
- A derivative with a methyl group at the 8-position showed improved selectivity for cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
